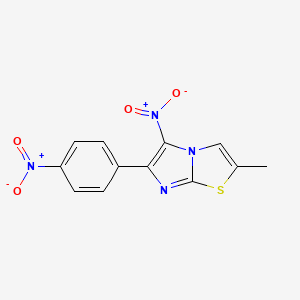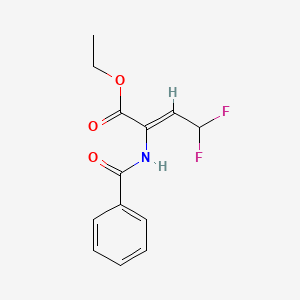
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate is an organic compound characterized by its unique structure, which includes a benzamido group, two fluorine atoms, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Difluorobut-2-enoate Moiety: This step involves the reaction of a difluorobut-2-enoate precursor with the benzamido intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond and the incorporation of the fluorine atoms.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamido or difluorobut-2-enoate derivatives.
Applications De Recherche Scientifique
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the difluorobut-2-enoate moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can be compared with similar compounds such as:
Ethyl (Z)-2-benzamido-4-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dichlorobut-2-enoate: Contains two chlorine atoms instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dibromobut-2-enoate: Contains two bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated or brominated counterparts.
Propriétés
Formule moléculaire |
C13H13F2NO3 |
|---|---|
Poids moléculaire |
269.24 g/mol |
Nom IUPAC |
ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H13F2NO3/c1-2-19-13(18)10(8-11(14)15)16-12(17)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,16,17)/b10-8- |
Clé InChI |
CEJVQBJYLUOFAS-NTMALXAHSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C(F)F)/NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=CC(F)F)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

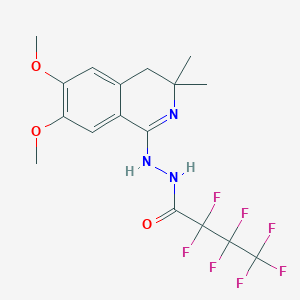
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
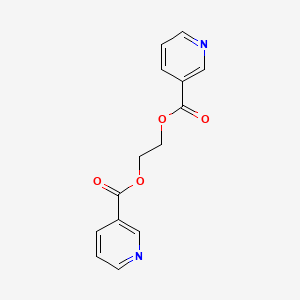
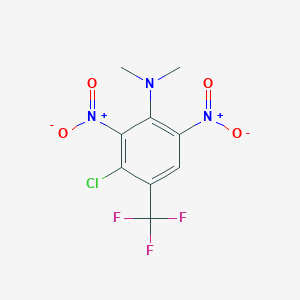
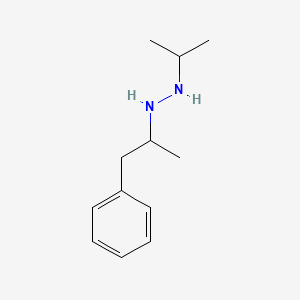
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
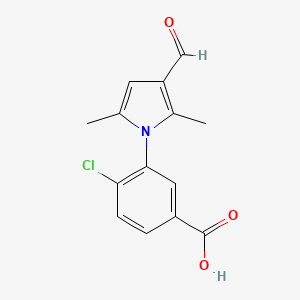

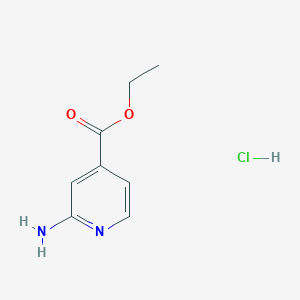
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
